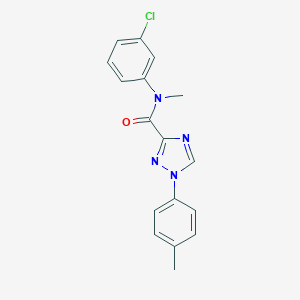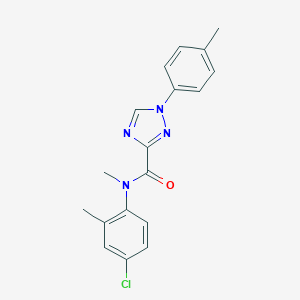![molecular formula C16H11ClO3 B279000 3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B279000.png)
3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as CLA-BSA, which is a derivative of bovine serum albumin (BSA) that has been modified with the addition of 2-chlorophenylacryloyl group.
Mechanism of Action
The mechanism of action of CLA-BSA is based on its ability to bind to specific receptors and proteins. The 2-chlorophenylacryloyl group in CLA-BSA binds to specific receptors or proteins on the surface of cells, allowing for targeted drug delivery or imaging. The binding of CLA-BSA to specific receptors or proteins can also trigger downstream signaling pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
CLA-BSA has been shown to have various biochemical and physiological effects, depending on the specific application. In drug delivery, CLA-BSA can enhance the bioavailability and efficacy of drugs by targeting specific cells or tissues. In imaging studies, CLA-BSA can enhance the contrast and specificity of imaging agents. CLA-BSA has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of CLA-BSA is its ability to target specific cells or tissues, leading to enhanced efficacy and specificity in drug delivery or imaging studies. CLA-BSA is also relatively easy to synthesize and purify. However, there are some limitations to using CLA-BSA in lab experiments. One limitation is the potential for nonspecific binding to other proteins or receptors, leading to false positives or off-target effects. Another limitation is the potential for immunogenicity or toxicity, which can limit its clinical applications.
Future Directions
There are several future directions for research on CLA-BSA. One direction is to optimize the synthesis and purification methods to improve the yield and purity of the product. Another direction is to investigate the potential for CLA-BSA in targeted drug delivery for various diseases, including cancer, Alzheimer's disease, and autoimmune disorders. Further research is also needed to investigate the potential for CLA-BSA in imaging and diagnostics. Finally, more studies are needed to investigate the safety and toxicity of CLA-BSA in preclinical and clinical settings.
Synthesis Methods
The synthesis of CLA-BSA involves the modification of BSA with the addition of 2-chlorophenylacryloyl group. This modification can be achieved through the reaction of BSA with 2-chlorophenylacryloyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at room temperature. The resulting product is purified using dialysis or gel filtration chromatography.
Scientific Research Applications
CLA-BSA has been used in various scientific research applications, including drug delivery, imaging, and diagnostics. Due to its ability to bind to specific receptors and proteins, CLA-BSA can be used as a targeted drug delivery system. It has also been used in imaging studies to visualize specific cells or tissues. CLA-BSA has been used as a diagnostic tool for the detection of diseases such as cancer and Alzheimer's disease.
properties
Product Name |
3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one |
|---|---|
Molecular Formula |
C16H11ClO3 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
3-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C16H11ClO3/c17-13-7-3-1-5-11(13)9-10-14(18)12-6-2-4-8-15(19)16(12)20/h1-10H,(H,19,20)/b10-9+ |
InChI Key |
SQKUATVLPMTXAZ-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C(=O)C=CC=C2)O)Cl |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278918.png)

![N-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278921.png)

![N-[4-(4-bromobenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278925.png)








